Esculentoside C
Overview
Description
Esculentoside C: Comprehensive Analysis
Esculentosides, including Esculentoside C, are a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, such as Phytolacca esculenta, P. americana, and P. acinosa. These compounds are known for their diverse glycosylated structures and pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. The esculentosides are derived from sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin, with variations in the mono-, di-, or tri-saccharide units attached at position C-3 and the presence or absence of a glucose residue at position C-28 .
Synthesis Analysis
The synthesis of Esculentoside C has not been explicitly detailed in the provided papers. However, the general synthesis of esculentosides involves the extraction from Phytolaccaceae family plants and subsequent isolation and purification processes. The structural relationship between esculentosides and their sapogenin precursors has been studied, which is crucial for understanding the synthesis and potential modifications of these compounds .
Molecular Structure Analysis
Esculentoside C, like other esculentosides, is characterized by its glycosylated structure. The specific molecular structure of Esculentoside C is not detailed in the provided papers, but it is related to the sapogenin jaligonic acid or phytolaccagenin with varying saccharide chains. These structural variations significantly influence the biological activity and pharmacological properties of the compounds .
Chemical Reactions Analysis
The chemical reactions involving Esculentoside C have not been described in the provided papers. However, esculentosides are known to interact with molecular targets in the body, such as enzymes and proteins, to exert their biological effects. For example, ES-A and ES-B have been shown to target cyclooxygenase 2 (COX-2), casein kinase 2 (CK2), and high-mobility group box 1 (HGMB1), suggesting that Esculentoside C may also engage in similar interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Esculentoside C are not directly reported in the provided papers. However, the properties of esculentosides generally include their solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications. The glycosylation patterns and the presence of specific functional groups in the esculentoside molecules are key determinants of these properties .
Relevant Case Studies
Several case studies have demonstrated the pharmacological potential of esculentosides. For instance, Esculentoside A (EsA) has been shown to ameliorate acute kidney injury in rats induced by cecal ligation and puncture, suggesting a protective effect against sepsis-induced organ damage . Additionally, EsA has been found to suppress neuroinflammation in an Alzheimer's disease mouse model by down-regulating MAPK pathways , protect against radiation-induced dermatitis and fibrosis , modulate T-lymphocyte proliferation and apoptosis in an autoimmune syndrome model , and protect against osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis . Esculentoside B has been reported to inhibit the inflammatory response through JNK and downstream NF-κB signaling pathways in murine macrophage cells . These studies highlight the therapeutic potential of esculentosides, including Esculentoside C, in various inflammatory and degenerative conditions.
Scientific Research Applications
Anti-Inflammatory and Anticancer Activities
Esculentosides, including Esculentoside C, are a group of saponins with notable anti-inflammatory, antifungal, and anticancer activities. The pharmacological properties of esculentosides like ES-A, ES-B, and ES-H have been extensively studied, revealing their mode of action and potential targets. For instance, ES-A is a potent inhibitor of cytokine release, contributing to its anticancer effects. ES-B has shown antifungal properties, while both ES-A and ES-B target enzymes like cyclooxygenase 2 (COX-2) and casein kinase 2 (CK2). The protein high-mobility group box 1 (HGMB1) is also a proposed target for these compounds (Bailly & Vergoten, 2020).
Inhibition of Inflammatory Response in Cells
Esculentoside B (EsB) has been shown to inhibit the inflammatory response by inactivating key signaling pathways like NF-κB and JNK in LPS-triggered murine macrophage RAW 264.7 cells. This suggests its potential as an anti-inflammatory agent for treating inflammation-related diseases (Abekura et al., 2019).
Role in Osteoarthritis Treatment
Esculentoside A, isolated from Phytolacca esculenta, shows promise in ameliorating osteoarthritis. It suppresses the expression of inflammatory and metabolic factors and inhibits osteoclast formation, thus potentially serving as a therapeutic agent for osteoarthritis treatment (Shao et al., 2020).
Potential in Radiation-induced Dermatitis and Fibrosis Treatment
Esculentoside A (EsA) has demonstrated efficacy in reducing radiation-induced cutaneous and fibrovascular toxicity. It inhibits the production of proinflammatory cytokines in various cell types, suggesting its potential in treating radiation-induced soft tissue damage (Xiao et al., 2006).
Neuroinflammation Suppression in Alzheimer's Disease
Esculentoside A has shown effectiveness against neuroinflammation triggered by β-amyloid, which is relevant in Alzheimer's disease. It attenuates memory deficits and reduces the activation of microglia and astrocytes, suggesting potential benefits in neurodegenerative diseases (Yang et al., 2015).
Modulation of T-lymphocyte Proliferation and Apoptosis
Studies have shown that Esculentoside A modulates T-cell-mediated adaptive immunity, indicating its utility in treating autoimmune diseases. It alters T-lymphocyte proliferation and apoptosis, particularly in activated T cells (Hu et al., 2010).
Safety And Hazards
Future Directions
The future research directions for Esculentoside C could include further exploration of its potential health benefits, mechanisms of action, and molecular targets . Additionally, more research is needed to characterize its physical and chemical properties, safety profile, and potential applications in medicine and other fields.
properties
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDFCFOQBAHNPV-RFTJXAPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109702 | |
Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Esculentoside C | |
CAS RN |
65931-92-2 | |
Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65931-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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